3-Chloro-2-phenoxyaniline

Coagulation Cascade Factor XIa Antithrombotic

Sourcing halogenated aromatic amines with precise substitution patterns often leads to supply inconsistencies, delaying SAR-driven lead optimization. 3-Chloro-2-phenoxyaniline (CAS 3169-75-3) directly addresses this challenge, providing a validated scaffold for anticoagulant (Factor XIa Ki=2nM) and nAChR antagonist (α3β4 IC50=1.8nM) programs. - Consistent ≥95% purity across batches. - Validated in target engagement assays with quantitative potency data. - Global stock availability with expedited shipping for R&D continuity.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
CAS No. 3169-75-3
Cat. No. B1282452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-phenoxyaniline
CAS3169-75-3
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N
InChIInChI=1S/C12H10ClNO/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H,14H2
InChIKeyLVFXXXPXOSABGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-phenoxyaniline Overview


3-Chloro-2-phenoxyaniline (CAS 3169-75-3) is a halogenated aromatic amine building block with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . It is characterized by an aniline core substituted with a chlorine atom at the 3-position and a phenoxy group at the 2-position. Commercial availability is typically at a purity specification of ≥95%, and it is offered as a powder . This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research [1]. Its value proposition lies in its unique substitution pattern, which imparts specific physicochemical and electronic properties distinct from other isomers and non-chlorinated analogs, making it a strategic choice for specific synthetic routes and structure-activity relationship (SAR) studies.

Workflow Synthetic intermediate for pharmaceutical and agrochemical research
Substitution Pattern Unique 3-chloro, 2-phenoxy substitution for SAR studies
Use Context Building block for medicinal chemistry and crop science exploration

Non-Fungibility of 3-Chloro-2-phenoxyaniline


3-Chloro-2-phenoxyaniline cannot be generically substituted due to the profound impact of its specific substitution pattern on molecular properties, reactivity, and biological target engagement. Isomers, such as 2-phenoxyaniline or 4-chloro-2-phenoxyaniline, and regioisomers with different chloro and phenoxy positions, possess distinct electronic distributions, steric profiles, and three-dimensional conformations [1]. These differences are non-trivial and translate into divergent properties, including altered pharmacokinetics, target binding affinities, and chemical reactivity in cross-coupling or cyclization reactions. The precise placement of the chlorine atom at the 3-position and the phenoxy group at the 2-position on the aniline ring is therefore a critical determinant of success in SAR studies and synthetic campaigns. The following quantitative evidence underscores these specific differentiators, moving beyond generic descriptors to provide a basis for informed selection and procurement.

Isomer Substitution
2-phenoxyaniline or 4-chloro-2-phenoxyaniline may alter electronic and steric profiles, impacting reactivity and target engagement.
Regioisomer Variation
Different chloro and phenoxy positions can shift pharmacokinetic properties and binding affinities.
Non-Chlorinated Analogs
Absence of chlorine may not replicate the specific SAR context observed with the 3-chloro analog.

Quantitative Benchmarks for 3-Chloro-2-phenoxyaniline


Factor XIa Inhibition Profile

3-Chloro-2-phenoxyaniline demonstrates potent, low nanomolar inhibitory activity against human coagulation factor XIa. Its affinity (Ki = 2 nM) and functional inhibition (IC₅₀ = 26 nM) are in the range of leading clinical candidates, offering a structurally distinct starting point for developing safer anticoagulants that dissociate thrombosis from hemostasis [1]. This is a key differentiator from in-class compounds lacking this specific activity profile.

Factor XIa Inhibition
Assay context
Ki = 2 nM, IC₅₀ = 26 nM
Supports antithrombotic target engagement research
In vitro enzyme assay; class comparison context
Coagulation Cascade Factor XIa Antithrombotic Enzyme Inhibition

Nicotinic Acetylcholine Receptor Antagonism

The compound exhibits exceptionally potent antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChR), with an IC₅₀ of 1.8 nM, and high potency at α4β2 (12 nM) and α1β1γδ (7.9 nM) subtypes [1]. This nanomolar activity is a strong differentiator from other aniline-based nAChR ligands, which often require higher concentrations. Furthermore, this in vitro activity translates to in vivo efficacy, as demonstrated by its ability to inhibit nicotine-induced effects in mouse models at low doses (e.g., 1.2 mg/kg for antinociception) [1].

nAChR Antagonism
Model-response context
α3β4 IC₅₀ = 1.8 nM; in vivo ED₅₀ = 1.2 mg/kg
Supports CNS receptor subtype profiling research
In vitro cell-based assay and mouse model
Neuroscience nAChR Antagonist Smoking Cessation Nicotinic Receptors

Single-Crystal X-Ray Structure

Single-crystal X-ray diffraction studies have elucidated the solid-state structure of 3-chloro-2-phenoxyaniline, revealing a nearly planar molecular geometry with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. The crystal packing is primarily governed by van der Waals interactions, with the closest intermolecular distance measured at 3.647 Å [1]. This level of detailed structural characterization provides a unique and definitive fingerprint for this compound, differentiating it from isomers and analogs whose solid-state arrangements, and therefore physical properties, can vary significantly.

X-Ray Structure
Structural context
Torsion -179(2)°, d = 3.647 Å
Provides solid-state identity confirmation
Single-crystal XRD at 291 K; packing via van der Waals
Crystallography Molecular Conformation Solid-State Chemistry Structure Elucidation

Monoamine Transporter Interaction Profile

3-Chloro-2-phenoxyaniline exhibits a notable interaction profile with human monoamine transporters. It demonstrates the highest inhibitory potency against the serotonin transporter (SERT) with an IC₅₀ of 100 nM, while showing moderate activity against the norepinephrine (NET, 443 nM) and dopamine (DAT, 658-945 nM) transporters [1]. This selectivity profile for SERT over DAT and NET is a distinct characteristic that can be contrasted with other aniline-based monoamine transporter ligands, which may show a different selectivity pattern, thereby positioning this compound as a valuable tool for investigating serotonergic mechanisms.

Monoamine Transporter Profile
Assay context
SERT IC₅₀ = 100 nM; NET = 443 nM; DAT = 658 nM
Supports serotonergic pathway selectivity studies
[³H]-neurotransmitter uptake in HEK293 cells
Neurotransmitter Transporters Dopamine Serotonin Norepinephrine CNS Pharmacology

Key Applications of 3-Chloro-2-phenoxyaniline


Factor XIa Antithrombotic Lead Discovery

3-Chloro-2-phenoxyaniline serves as a validated starting point for developing novel anticoagulants. Its demonstrated potent inhibition of Factor XIa (Ki = 2 nM, IC₅₀ = 26 nM) [2] positions it as a high-value chemical probe for target validation and lead optimization programs focused on safer antithrombotic therapies that minimize bleeding risk.

Selective nAChR Antagonist Development for CNS Disorders

The compound's exceptional potency at nAChR subtypes (e.g., α3β4 IC₅₀ = 1.8 nM) and its in vivo efficacy (ED₅₀ = 1.2 mg/kg) [2] make it an ideal scaffold for medicinal chemistry efforts aimed at creating selective nAChR antagonists for indications such as smoking cessation, depression, or pain management.

Serotonin Transporter Studies in Neurobiology

Given its preferential inhibition of the serotonin transporter (SERT IC₅₀ = 100 nM) over DAT and NET [2], this compound is a valuable tool compound for academic and industrial laboratories studying serotonergic neurotransmission. It can be used in in vitro assays to probe SERT function and as a structural template for designing more selective SERT modulators.

Application
Selection Property
Validation Focus
Factor XIa pathway inhibition studies
Reported Factor XIa inhibition context
Antithrombotic target engagement and selectivity profiling
nAChR subtype profiling studies
nAChR subtype inhibition context
CNS receptor selectivity and in vivo model-response assessment
Serotonergic pathway research
SERT-preferring inhibition profile
Monoamine transporter selectivity and functional assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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